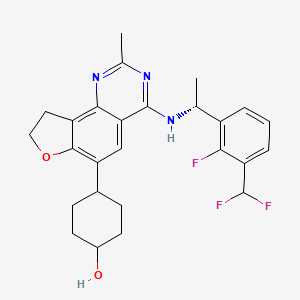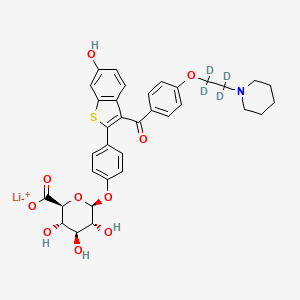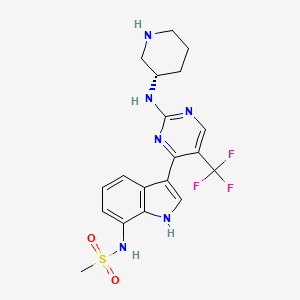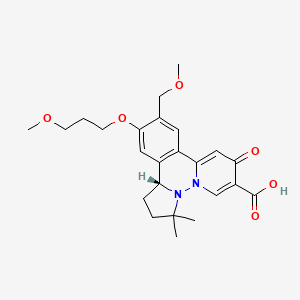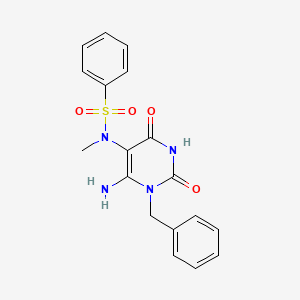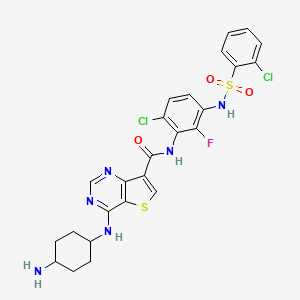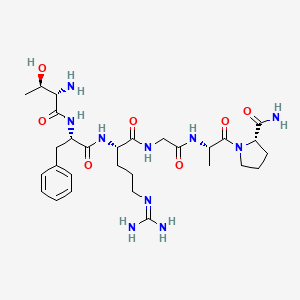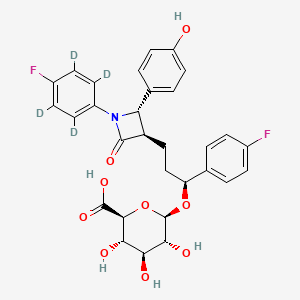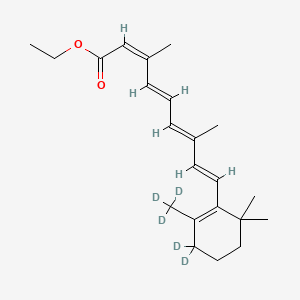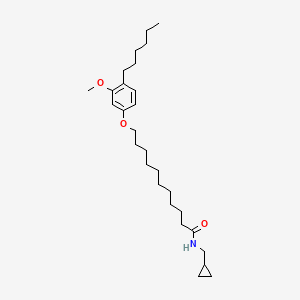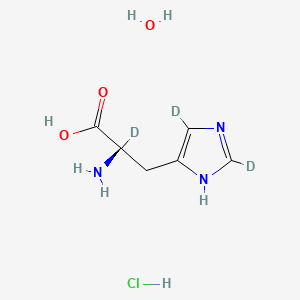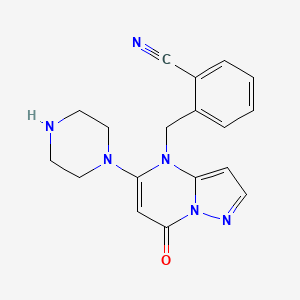
Dpp-4-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipeptidyl peptidase-4 inhibitor 2 (Dpp-4-IN-2) is a compound that inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are primarily used in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, these compounds help to increase the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon secretion, thereby improving blood glucose control .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dpp-4-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. Common synthetic routes may involve the use of various reagents and catalysts to achieve the desired chemical transformations. For instance, the preparation of DPP-4 inhibitory peptides can involve enzymatic hydrolysis using proteases such as neutral protease, alkaline protease, bromelain, papain, and ginger protease .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound on a commercial scale .
化学反应分析
Types of Reactions
Dpp-4-IN-2 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions can vary depending on the desired outcome, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
科学研究应用
Dpp-4-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating glucose metabolism and its potential effects on other biological pathways.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve blood glucose control by inhibiting DPP-4
Industry: Employed in the development of new therapeutic agents and as a reference compound in drug discovery and development
作用机制
Dpp-4-IN-2 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, which enhances insulin secretion, reduces glucagon secretion, and ultimately improves blood glucose control .
相似化合物的比较
Similar Compounds
Some similar compounds to Dpp-4-IN-2 include:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Uniqueness
This compound is unique in its specific chemical structure and its particular binding affinity to the DPP-4 enzyme. This uniqueness can result in different pharmacokinetic and pharmacodynamic profiles compared to other DPP-4 inhibitors, potentially offering distinct therapeutic advantages or side effect profiles .
属性
分子式 |
C18H18N6O |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-[(7-oxo-5-piperazin-1-ylpyrazolo[1,5-a]pyrimidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O/c19-12-14-3-1-2-4-15(14)13-23-16-5-6-21-24(16)18(25)11-17(23)22-9-7-20-8-10-22/h1-6,11,20H,7-10,13H2 |
InChI 键 |
AMLAVNFTULBNSG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC(=O)N3C(=CC=N3)N2CC4=CC=CC=C4C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


